Cas no 3397-30-6 (N-Trifluoroacetylglycine N-Succinimidyl Ester)

N-Trifluoroacetylglycine N-Succinimidyl Ester is a reactive ester derivative of trifluoroacetylglycine, commonly employed in peptide synthesis and bioconjugation. The trifluoroacetyl (TFA) group enhances stability and facilitates selective deprotection under mild conditions, while the succinimidyl ester moiety ensures efficient coupling with primary amines, enabling high-yield amide bond formation. This compound is particularly valuable for introducing trifluoroacetyl-protected glycine residues into target molecules, offering compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its reactivity and selectivity make it suitable for applications in labeling, crosslinking, and modifying biomolecules. The product is typically handled under anhydrous conditions to preserve its stability and reactivity.
N-Trifluoroacetylglycine N-Succinimidyl Ester structure
3397-30-6 structure
Product Name:N-Trifluoroacetylglycine N-Succinimidyl Ester
CAS No:3397-30-6
MF:C8H7F3N2O5
MW:268.146792650223
CID:825587
PubChem ID:4071160
Update Time:2025-05-21

N-Trifluoroacetylglycine N-Succinimidyl Ester Chemical and Physical Properties

Names and Identifiers

    • N-TRIFLUOROACETYLGLYCINE, N-SUCCINIMIDYL ESTER
    • N-Trifluoroacetylgly
    • N-TRIFLUOROACETYLGLYCINE N-SUCCINIMIDYL ESTER,WHITE SOLID
    • SCHEMBL2099451
    • 3397-30-6
    • AKOS030242335
    • N-Trifluoroacetylglycine N-Succinimidyl Ester
    • J-019401
    • DTXSID40399006
    • RVYYWRRNCURCON-UHFFFAOYSA-N
    • (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
    • Inchi: 1S/C8H7F3N2O5/c9-8(10,11)7(17)12-3-6(16)18-13-4(14)1-2-5(13)15/h1-3H2,(H,12,17)
    • InChI Key: RVYYWRRNCURCON-UHFFFAOYSA-N
    • SMILES: FC(C(NCC(=O)ON1C(CCC1=O)=O)=O)(F)F

Computed Properties

  • Exact Mass: 268.03070581g/mol
  • Monoisotopic Mass: 268.03070581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 92.8Ų

Experimental Properties

  • Melting Point: 138-140°C

N-Trifluoroacetylglycine N-Succinimidyl Ester Pricemore >>

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Additional information on N-Trifluoroacetylglycine N-Succinimidyl Ester

N-Trifluoroacetylglycine N-Succinimidyl Ester: A Comprehensive Overview

N-Trifluoroacetylglycine N-Succinimidyl Ester, also known by its CAS registry number CAS No. 3397-30-6, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of glycine, a simple amino acid, modified with a trifluoroacetyl group and an activated succinimidyl ester functional group. The trifluoroacetyl group imparts unique chemical properties, while the succinimidyl ester serves as a reactive moiety, making this compound highly versatile in various applications.

The structure of N-Trifluoroacetylglycine N-Succinimidyl Ester consists of a central glycine backbone, with the amino group substituted by a trifluoroacetyl group (-CO-CF3) and the carboxylic acid group converted into an activated succinimidyl ester (-O-N(CO)2). This combination of functional groups makes the compound highly reactive, particularly towards nucleophilic attack by amine-containing molecules. The trifluoroacetyl group is known for its stability under physiological conditions and its ability to resist hydrolysis, which is advantageous in many biochemical applications.

Recent studies have highlighted the potential of N-Trifluoroacetylglycine N-Succinimidyl Ester in the field of drug delivery systems. Researchers have explored its use as a linker in the synthesis of bioconjugates, where it facilitates the covalent attachment of therapeutic agents to targeting molecules such as antibodies or peptides. The succinimidyl ester group acts as an efficient coupling agent, enabling the formation of stable amide bonds with primary or secondary amines. This property has been exploited in the development of targeted drug delivery systems, where precise control over drug release and biodistribution is crucial.

In addition to its role in drug delivery, N-Trifluoroacetylglycine N-Succinimidyl Ester has found applications in biochemistry as a reagent for protein modification. The trifluoroacetyl group can serve as a protecting group for amino functionalities during peptide synthesis or protein engineering. This allows researchers to manipulate protein structures with high precision, enabling the study of protein function and interaction networks.

Recent advancements in click chemistry have also brought attention to N-Trifluoroacetylglycine N-Succinimidyl Ester. Click chemistry refers to a set of reactions that are efficient, selective, and operationally simple, making them ideal for complex molecule synthesis. The compound's reactivity and stability make it a promising candidate for click reactions, particularly in the synthesis of macrocycles and supramolecular assemblies.

The synthesis of N-Trifluoroacetylglycine N-Succinimidyl Ester involves several steps, including the activation of glycine with an appropriate coupling reagent and subsequent substitution with the trifluoroacetyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for use in biological systems.

In terms of safety and handling, N-Trifluoroacetylglycine N-Succinimidyl Ester should be treated with care due to its reactive nature. Proper personal protective equipment (PPE) should be worn during handling, and the compound should be stored under inert conditions to prevent premature reaction or degradation.

Looking ahead, ongoing research aims to further explore the potential of N-Trifluoroacetylglycine N-Succinimidyl Ester in areas such as immunochemistry and diagnostics. Its ability to form stable bioconjugates makes it a valuable tool for developing novel diagnostic assays and imaging agents. Furthermore, its compatibility with various biological systems suggests that it could play a role in personalized medicine and precision healthcare.

In conclusion, N-Trifluoroacetylglycine N-Succinimidyl Ester (CAS No. 3397-30-6) is a versatile compound with wide-ranging applications in organic chemistry, biochemistry, and drug delivery systems. Its unique combination of functional groups and reactivity make it an invaluable tool for researchers seeking to advance their work in these fields. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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